Ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with benzaldehyde in the presence of ammonium acetate, followed by cyclization and formylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Ethyl 6-carboxy-2-phenylpyrimidine-4-carboxylate.
Reduction: Ethyl 6-hydroxymethyl-2-phenylpyrimidine-4-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition. Additionally, the phenyl and pyrimidine rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
- Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate
- Ethyl 4-amino-6-(ethoxycarbonylmethyl)-2-phenylpyrimidine-5-carboxylate
Uniqueness
Ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-2-19-14(18)12-8-11(9-17)15-13(16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
RTZZVUNSXUDWIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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